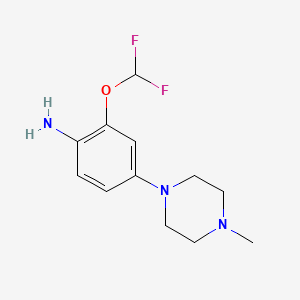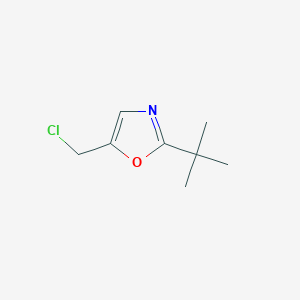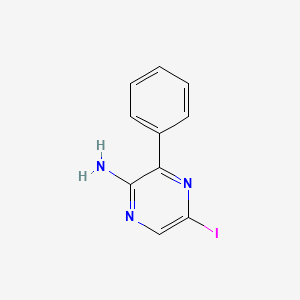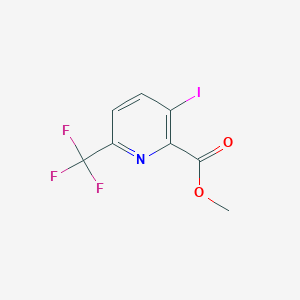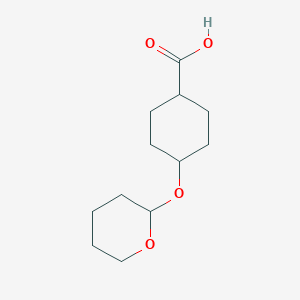
trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common strategy for constructing tetrahydropyran (THP) rings is retrosynthetic disconnection. Notably, the O1–C2 bond formation has proven efficient and predictable. Equatorial nucleophilic attack leads to the formation of the 3,4-trans THP ring. Conversely, Z-alkenes can undergo Prins cyclization, yielding the 3,4-cis product .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of mixtures like trans-4-(5′-propyl-tetrahydropyran-2′-yl)-cyclohexane carboxylic acid involves catalytic hydrogenation with Ru/C as a catalyst and NaOH solution as a reaction medium, achieving a purity of over 99.5% through isomerization and recrystallization processes (Zhang Ming-yu, 2012).
- Cyclization Processes : Vinylsilanes bearing a hydroxy group can undergo acid-catalyzed cyclization to form 2-silylmethyl-substituted tetrahydrofurans, applicable to constructing a tetrahydropyran ring, with the silyl group and C−C double bond geometry influencing the cyclization rate (Miura et al., 2000).
Polymer Synthesis and Properties
- Polyester Formation : A polyester composed of trans-2,5-linked tetrahydropyran rings was synthesized using direct polycondensation, showing solubility in m-cresol and halogenated protic solvents. This polyester is partially crystalline and exhibits different solubility and conformational properties compared to its cis-isomer (Atsumi et al., 1991).
- Structural Analysis : Studies on the structures of similar compounds in aqueous solutions have provided insights into their molecular conformations, which are crucial for understanding their chemical behavior and potential applications (Yanaka et al., 1981).
Applications in Organic Chemistry
- Reactions in Organic Synthesis : Tetrahydropyran-2-yloxy-groups can activate double bonds in cyclohexene systems, facilitating thermal reactions with αβ-unsaturated carbonyl derivatives to yield cyclohexanones or cyclohexenones (Birch et al., 1970).
- Stereochemical Studies : Investigations into the stereochemistry of related compounds, such as oxadecalins, have provided valuable information on their configuration and conformation, essential for understanding their behavior in various chemical reactions (Dolmazon & Gelin, 1985).
Propriétés
IUPAC Name |
4-(oxan-2-yloxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h9-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEOHROEESSZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)

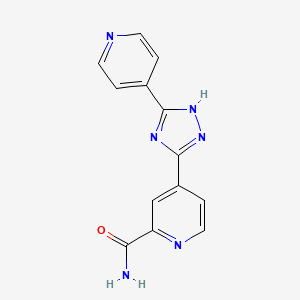

![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)

